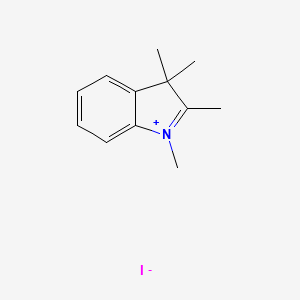

1,2,3,3-テトラメチル-3H-インドリウムヨージド

概要

説明

1,2,3,3-Tetramethyl-3H-indolium iodide is a chemical compound with the molecular formula C12H16IN and a molecular weight of 301.167 . It is used in the preparation of fluorophore-dapagliflozin dyad for diabetic liver/kidney damage fluorescent imaging and therapy via SGLT2 inhibition. It can also be useful in the preparation of N-alkylated linear heptamethine polyenes as potential antifungals .

Synthesis Analysis

A specific derivatization gas chromatography–mass spectrometry (GC–MS) method for cyanide uses 1,2,3,3-tetramethyl-3H-indium iodide as the derivatization reagent . The derivative compounds were synthesized and characterized using 1H nuclear magnetic resonance (NMR), 13C NMR, and Fourier transform infrared (FT-IR) spectroscopy .

Molecular Structure Analysis

The molecular structure of 1,2,3,3-Tetramethyl-3H-indolium iodide was analyzed using 1H NMR, 13C NMR, and FT-IR spectroscopy after mixing TMI with cyanide .

Chemical Reactions Analysis

The reaction of 1,2,3,3-Tetramethyl-3H-indolium iodide with cyanide was studied, and the resulting compound was analyzed using 1H NMR, 13C NMR, and FT-IR spectroscopy .

Physical and Chemical Properties Analysis

1,2,3,3-Tetramethyl-3H-indolium iodide is a solid at 20°C . It is soluble in methanol . Its melting point is 258°C (dec.) .

科学的研究の応用

血液学と組織学

1,2,3,3-テトラメチル-3H-インドリウムヨージド: は、血液学および組織学の分野で染色目的で使用されています 。特に、その染色特性が細胞成分および構造の可視化に役立つ診断アッセイ製造において有用です。

シアン化物検出のための蛍光プローブ

新規アプリケーションには、1,2,3,3-テトラメチル-3H-インドリウムヨージドをシアン化物(CN−)イオンの迅速検出のための蛍光プローブの一部として使用するものが含まれます 。これは、重篤な健康問題を引き起こす可能性のある有毒化合物であるシアン化物の環境レベルと生理学的レベルを監視するために不可欠です。

ガスクロマトグラフィー質量分析(GC-MS)における誘導体化試薬

この化合物は、シアン化物の特定の分析のためのGC-MSにおける誘導体化試薬として役立ちます。 誘導体化合物は、さまざまな分光法を使用して合成および特性評価され、さまざまなサンプル中のシアン化物の正確な検出を支援します .

イメージングと治療のための蛍光体ダイアドの調製

1,2,3,3-テトラメチル-3H-インドリウムヨージド: は、蛍光体-ダパグリフロジンダイアドの調製に使用されます。 このダイアドは、SGLT2阻害による糖尿病性肝臓/腎臓損傷の蛍光イメージングと治療にとって重要です .

抗真菌化合物の合成

また、抗真菌剤として可能性を示すN-アルキル化直鎖ヘプタメチンポリエンの合成にも関与しています。 このアプリケーションは、真菌感染症の新しい治療法の開発において特に重要です .

分析化学

分析化学では、1,2,3,3-テトラメチル-3H-インドリウムヨージドは、特定の分析方法の開発に使用されます。 その特性により、より効率的で費用対効果の高い分析技術の作成が可能になります .

Safety and Hazards

作用機序

Target of Action

It is known that this compound is used in various chemical and biological applications .

Mode of Action

It is used as a catalyst, ligand, and intermediate in organic synthesis reactions .

Result of Action

It is known to be used in the preparation of fluorophore-dapagliflozin dyad for diabetic liver/kidney damage fluorescent imaging and therapy via SGLT2 inhibition .

特性

IUPAC Name |

1,2,3,3-tetramethylindol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N.HI/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYIOKVZAATOEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C1(C)C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883489 | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-63-3 | |

| Record name | 1,2,3,3-Tetramethyl-3H-indolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Indolium, 1,2,3,3-tetramethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3-tetramethyl-3H-indolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

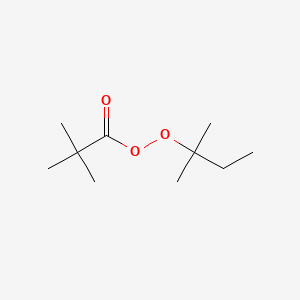

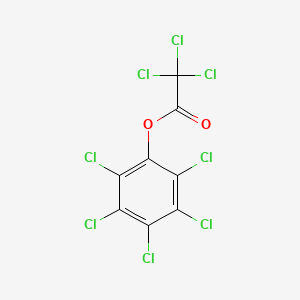

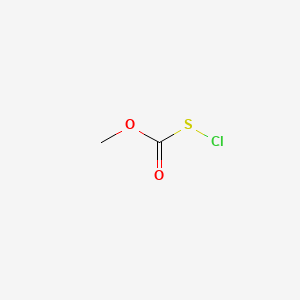

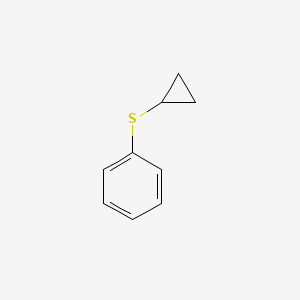

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2,3,3-Tetramethyl-3H-indolium iodide interact with cyanide, and what are the downstream effects?

A1: 1,2,3,3-Tetramethyl-3H-indolium iodide acts as a highly selective derivatization reagent for cyanide. [] This interaction allows for the accurate detection and quantification of cyanide in complex matrices like blood and beverages. [, ] While the exact mechanism remains under investigation, spectral analysis suggests a possible interaction with the indolium ring system. []

Q2: Can you provide information on the structural characterization of 1,2,3,3-Tetramethyl-3H-indolium iodide, such as its molecular formula and weight? What about spectroscopic data?

A2: While the provided abstracts lack specific spectroscopic data, the molecular formula of 1,2,3,3-Tetramethyl-3H-indolium iodide is C12H16IN and its molecular weight is 313.18 g/mol. Studies utilizing this compound often employ techniques like 1H NMR and 13C NMR for structural confirmation and reaction monitoring. [, ] Additionally, UV-Vis spectroscopy plays a crucial role in understanding the interactions of its derivatives, especially those designed as colorimetric probes. []

Q3: How does the structure of 1,2,3,3-Tetramethyl-3H-indolium iodide relate to its activity in the context of colorimetric probes for reactive oxygen species?

A3: Derivatives of 1,2,3,3-Tetramethyl-3H-indolium iodide, specifically hemicyanine derivatives containing an electron-rich double bond, have shown promise as colorimetric probes for reactive oxygen species (ROS), particularly peroxynitrite. [] The conjugated system within these derivatives undergoes oxidative cleavage upon reaction with peroxynitrite, resulting in a detectable color change. [] This highlights how structural modifications of the parent compound can tune its reactivity and enable the development of sensitive and selective probes for specific analytes.

Q4: Are there any known applications of 1,2,3,3-Tetramethyl-3H-indolium iodide in organic synthesis, specifically focusing on its role as a catalyst or promoter?

A4: Yes, 1,2,3,3-Tetramethyl-3H-indolium iodide serves as a starting material in various organic reactions. For instance, it enables the synthesis of novel fused four-ring quinoxaline fluorophores via an iodine-promoted domino oxidative cyclization. [] This reaction proceeds through a cascade of iodination, oxidation, annulation, and rearrangement, showcasing the compound's versatility in constructing complex molecular architectures. [] Additionally, it plays a crucial role in synthesizing indolin-2-ones through an iodine-promoted oxidative reaction, highlighting its utility in generating valuable heterocyclic compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)

![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)